molecular formula C22H23NO2 B5039146 3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone

3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone

Cat. No. B5039146
M. Wt: 333.4 g/mol
InChI Key: MJCGZLIJPBKCEK-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(dimethylamino)benzylidene]-5-(4-isopropylphenyl)-2(3H)-furanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DMABNIPF and is a derivative of the natural compound curcumin. DMABNIPF has shown promising results in various studies and has the potential to be used in different fields of research.

Mechanism of Action

DMABNIPF exerts its effects through various mechanisms, including the inhibition of NF-κB signaling and the activation of the Nrf2 pathway. These pathways are involved in regulating inflammation and oxidative stress, making DMABNIPF a potential therapeutic agent for diseases associated with these processes.
Biochemical and Physiological Effects:
DMABNIPF has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, DMABNIPF has been shown to reduce oxidative stress and inflammation, making it a potential treatment for various diseases associated with these processes.

Advantages and Limitations for Lab Experiments

DMABNIPF has several advantages for lab experiments, including its stability and solubility in various solvents. However, DMABNIPF has some limitations, including its low bioavailability and the need for high concentrations to exert its effects.

Future Directions

There are several potential future directions for DMABNIPF research, including its use in combination therapy with other anticancer agents and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and delivery methods for DMABNIPF to maximize its therapeutic potential.
Conclusion:
In conclusion, DMABNIPF is a chemical compound with significant potential in scientific research. Its unique properties and potential applications make it a promising candidate for various fields of research, including cancer therapy and the treatment of inflammatory diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of DMABNIPF.

Synthesis Methods

DMABNIPF can be synthesized through various methods, including the condensation of 4-isopropylbenzaldehyde and dimethylaminobenzaldehyde in the presence of a base. This reaction produces DMABNIPF as a yellow solid that can be purified through recrystallization.

Scientific Research Applications

DMABNIPF has various applications in scientific research, including its potential use as an anticancer agent. Studies have shown that DMABNIPF inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, DMABNIPF has shown anti-inflammatory and antioxidant properties, making it a potential treatment for various inflammatory diseases.

properties

IUPAC Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-15(2)17-7-9-18(10-8-17)21-14-19(22(24)25-21)13-16-5-11-20(12-6-16)23(3)4/h5-15H,1-4H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCGZLIJPBKCEK-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)N(C)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)N(C)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-5-(4-propan-2-ylphenyl)furan-2-one

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